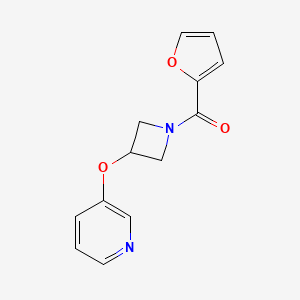

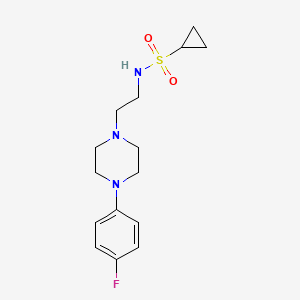

(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that have garnered attention for their structural uniqueness and potential in various applications, excluding drug use and dosage considerations. The focus here is strictly on the scientific exploration of its synthesis, structural and property analyses.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under specific conditions to achieve high yields. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates a typical process involving equimolar equivalents of precursor molecules in boiling ethanol under basic conditions for 45 minutes, achieving a 90% yield, determined through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Molecular Structure Analysis

The structural determination of similar compounds is crucial, utilizing techniques like NMR spectroscopy and X-ray diffraction. These methods help elucidate the complex structures of these compounds, offering insights into their molecular geometries and intermolecular interactions, which are essential for understanding their reactivity and properties (Kariuki et al., 2022).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, showcasing a broad reactivity profile. For example, metal-free oxidative arylmethylation cascades highlight the ability of similar structures to form new C-C bonds, enriching their functional group diversity and potential applications in synthesis (Tan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are pivotal for the compound's applications in material science and other fields. The crystallization in specific space groups and the formation of hydrogen bonds and π-π stacking interactions are notable features that influence the compound's physical characteristics and its interaction with other molecules (Lee et al., 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity towards different reagents and conditions, is fundamental for leveraging the compound in synthetic chemistry. Studies on related compounds demonstrate diverse reactivity patterns, such as participation in cascade reactions and the formation of complex structures with significant biological and chemical potential (Sun et al., 2022).

Scientific Research Applications

Tyrosine Kinase Inhibitors and Solubility Enhancement

One area of application involves the development of tyrosine kinase inhibitors. A study explored analogues with various Michael acceptor units to define structural requirements for irreversible inhibition, emphasizing the potential of substituted acrylamides in enhancing solubility and irreversible inhibition of isolated EGFR, with morpholine and imidazole derivatives showing the best potency (Smaill et al., 2001).

Novel Organic Compounds Synthesis

Research has also focused on the synthesis of organic compounds, such as the reaction of vinyl phenyl sulfone and various acrylates with diphenyldiazomethane, leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. This demonstrates the chemical versatility and reactivity of sulfone and acrylate compounds in synthesizing new organic materials (Vasin et al., 2015).

Chelating Resin for Metal Adsorption

Another application is seen in the synthesis of chelating resin from acrylamide-based monomers for the adsorption of metal ions like Copper(II) and Chromium(III), highlighting the material's application in water treatment and purification technologies (Şerife Saçmacı et al., 2010).

Antibacterial Agents for Rice Bacterial Diseases

A series of new oxadiazole sulfone derivatives containing an amide moiety was synthesized for screening as high-efficiency antibacterial agents against rice bacterial diseases. This underscores the compound's potential in agricultural applications to protect crops from bacterial infections (Chengqian Wei et al., 2021).

Injectable Hydrogels for Biomedical Applications

Research into sulfonate-containing hydrogels, synthesized by reacting acrylamide with other monomers, has shown potential in creating materials with tunable mechanical and swelling properties. These materials are of interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Jue Liang et al., 2016).

properties

IUPAC Name |

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-25(21,22)13-6-2-4-11(10-13)15-18-19-16(23-15)17-14(20)8-7-12-5-3-9-24-12/h2-10H,1H3,(H,17,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOVQJFOKHVTAY-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)